molecular formula C12H9N3O5 B3052314 Benzenamine, 2-nitro-4-(4-nitrophenoxy)- CAS No. 40257-56-5

Benzenamine, 2-nitro-4-(4-nitrophenoxy)-

Cat. No.: B3052314
CAS No.: 40257-56-5
M. Wt: 275.22 g/mol
InChI Key: CFIDSVMFMCEQOP-UHFFFAOYSA-N
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Description

Benzenamine, 2-nitro-4-(4-nitrophenoxy)- is an organic compound with the molecular formula C12H9N3O5 It is a derivative of benzenamine, where the amine group is substituted with nitro groups and a nitrophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzenamine, 2-nitro-4-(4-nitrophenoxy)- typically involves the nitration of benzenamine derivatives. One common method includes the reaction of 2-nitrobenzenamine with 4-nitrophenol in the presence of a suitable catalyst and under controlled temperature conditions to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes, where the reactants are mixed in specific ratios and subjected to high temperatures and pressures to achieve optimal yields. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Types of Reactions:

    Oxidation: Benzenamine, 2-nitro-4-(4-nitrophenoxy)- can undergo oxidation reactions, where the nitro groups may be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: This compound can be reduced to form amines or hydroxylamines, depending on the reducing agents and conditions used.

    Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of nitroso compounds or other oxidized derivatives.

    Reduction: Formation of amines or hydroxylamines.

    Substitution: Formation of substituted benzenamine derivatives.

Scientific Research Applications

Benzenamine, 2-nitro-4-(4-nitrophenoxy)- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzenamine, 2-nitro-4-(4-nitrophenoxy)- involves its interaction with molecular targets such as enzymes or receptors. The nitro groups can participate in redox reactions, altering the compound’s reactivity and interaction with biological molecules. The nitrophenoxy group may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

  • Benzenamine, 2-nitro-4-(4-nitrophenoxy)-
  • Benzenamine, 2-nitro-4-(4-methoxyphenoxy)-
  • Benzenamine, 2-nitro-4-(4-chlorophenoxy)-

Comparison: Benzenamine, 2-nitro-4-(4-nitrophenoxy)- is unique due to the presence of both nitro and nitrophenoxy groups, which confer distinct chemical and physical properties. Compared to its analogs with different substituents (e.g., methoxy or chloro groups), it may exhibit different reactivity, solubility, and biological activity. The nitro groups enhance its electron-withdrawing capability, making it more reactive in certain chemical reactions.

Properties

IUPAC Name

2-nitro-4-(4-nitrophenoxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O5/c13-11-6-5-10(7-12(11)15(18)19)20-9-3-1-8(2-4-9)14(16)17/h1-7H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFIDSVMFMCEQOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC2=CC(=C(C=C2)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80476209
Record name Benzenamine, 2-nitro-4-(4-nitrophenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80476209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40257-56-5
Record name Benzenamine, 2-nitro-4-(4-nitrophenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80476209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 4-acetamidophenol (7.56 g, 50 mmol) in DMF (20 ml) was added 60% NaH (2.2 g) followed by 5-chloro-2-nitroaniline (9.06 g, 50 mmol). The mixture was heated to 120° C. overnight. After cooling, 800 ml of water was added and the resultant solid was collected by filtration. Desiccation in vacuo gave intermediate 1 as a brown solid (13.75 g, 96%): MS m/e 286 (M−1).
Quantity
7.56 g
Type
reactant
Reaction Step One
Name
Quantity
2.2 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
9.06 g
Type
reactant
Reaction Step Two
Name
Quantity
800 mL
Type
reactant
Reaction Step Three
Yield
96%

Synthesis routes and methods II

Procedure details

To a solution of 4-hydroxy-2-nitroaniline (3.08 g, 20.0 mmol) in DMF (30 mL) was added NaH (60% oily, 880 mg, 22.0 mmol) followed by 1-fluoro-4-nitrobenzene (2.33 mL, 22.0 mmol). The mixture was stirred at 90° C. overnight. After cooling, the mixture was extracted with ethyl acetate. The organic layer was washed with water and brine, dried over Na2SO4 then evaporated. Sequence purification on SiO2 column chromatography gave the title compound (4.56 g, 83%): MS m/e 274 (M−1).
Quantity
3.08 g
Type
reactant
Reaction Step One
Name
Quantity
880 mg
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
2.33 mL
Type
reactant
Reaction Step Two
Yield
83%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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